molecular formula C18H21N5OS B13360470 6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13360470
M. Wt: 355.5 g/mol
InChI Key: GSTKLZCSCZALDI-UHFFFAOYSA-N
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Description

6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, in the presence of potassium carbonate, followed by treatment with p-TsOH . This method is efficient and yields the desired compound with good purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxy or piperidinyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of enzymes like carbonic anhydrase or cholinesterase, thereby blocking their activity . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which can influence its pharmacological activity and selectivity. The presence of the allyloxy and piperidinyl groups may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C18H21N5OS

Molecular Weight

355.5 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-6-(3-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H21N5OS/c1-3-11-24-15-6-4-5-14(12-15)17-21-23-16(19-20-18(23)25-17)13-7-9-22(2)10-8-13/h3-6,12-13H,1,7-11H2,2H3

InChI Key

GSTKLZCSCZALDI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OCC=C

Origin of Product

United States

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